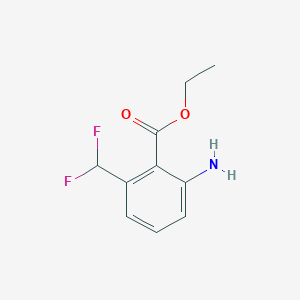

Ethyl 2-amino-6-(difluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-6-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the aromatic ring under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed under both stoichiometric and catalytic modes .

Industrial Production Methods: Industrial production of ethyl 2-amino-6-(difluoromethyl)benzoate may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include nitrobenzoates, alcohol derivatives, and substituted benzoates .

Scientific Research Applications

Ethyl 2-amino-6-(difluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

- Ethyl 2-amino-4-(difluoromethyl)benzoate

- Ethyl 2-amino-6-(trifluoromethyl)benzoate

- Ethyl 2-amino-6-(chloromethyl)benzoate

Comparison: Ethyl 2-amino-6-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing Ethyl 2-amino-6-(difluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Electrophilic substitution to introduce the difluoromethyl group at the 6-position, often using ClCF2H or BrCF2H reagents under acidic conditions .

- Amination at the 2-position via nucleophilic aromatic substitution (SNAr) with ammonia or protected amines, requiring electron-withdrawing groups (e.g., ester) to activate the ring .

- Esterification with ethanol under acidic catalysis (e.g., H2SO4) .

Critical Factors: - Temperature control during fluorination (exothermic reactions may lead to side products).

- Protecting the amino group during esterification to prevent undesired side reactions .

Q. Advanced: How can regioselectivity challenges during difluoromethylation be addressed in this compound’s synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups: The ester at the 1-position directs electrophilic substitution to the 6-position (para to the ester). Computational modeling (DFT) can predict substituent effects on ring activation .

- Steric Effects: Bulky reagents may favor substitution at less hindered positions. For example, using trifluoromethylating agents with larger leaving groups (e.g., Br vs. Cl) can alter selectivity .

- Catalysis: Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., AlCl3) may enhance selectivity by stabilizing intermediates .

Validation: Monitor intermediates via 19F NMR to confirm substitution patterns .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR to identify aromatic protons and amino groups.

- 19F NMR to confirm difluoromethyl integration (δ ~ -100 to -120 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine or fluorine signatures) .

- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Advanced: How can overlapping 1H^{1}\text{H}1H NMR signals from fluorine-coupled protons be resolved?

Methodological Answer:

- Decoupling Experiments: Apply 19F decoupling to simplify 1H splitting patterns caused by scalar coupling (e.g., 3JH−F) .

- 2D NMR: Use HSQC or COSY to correlate coupled protons and clarify assignments .

- Solvent Effects: Switch to deuterated DMSO to shift amino proton resonances away from aromatic signals .

Q. Basic: What strategies are used to evaluate the compound’s biological activity (e.g., antimicrobial)?

Methodological Answer:

- In Vitro Assays:

- MIC Testing: Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution .

- Enzyme Inhibition: Target enzymes like dihydrofolate reductase (DHFR) via spectrophotometric assays .

- Controls: Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Modify Substituents:

- Computational Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., bacterial enzymes) .

- Data Analysis: Apply multivariate regression to correlate logP, pKa, and IC50 values .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions:

- Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .

Q. Advanced: How does pH influence the hydrolysis kinetics of the ester moiety?

Methodological Answer:

- Mechanism: Under acidic conditions, hydrolysis proceeds via protonation of the ester carbonyl. In basic media, OH− attacks the carbonyl directly .

- Kinetic Studies: Use UV-Vis spectroscopy to track ester cleavage rates at varying pH (3–10). Fit data to a pseudo-first-order model .

- Activation Energy: Calculate via Arrhenius plots from temperature-dependent experiments (25–60°C) .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., HF byproducts) .

- Spill Management: Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

Q. Advanced: How do electronic effects of the difluoromethyl group impact reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Nature: The CF2H group reduces electron density at the aromatic ring, facilitating SNAr but hindering electrophilic substitution .

- Suzuki Coupling: Requires electron-rich boronic acids and Pd catalysts (e.g., Pd(PPh3)4) to overcome deactivation .

- Theoretical Insights: DFT calculations show CF2H’s inductive effect lowers HOMO energy, reducing nucleophilic attack susceptibility .

Q. Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be reconciled across studies?

Methodological Answer:

- Source Analysis: Check purity (HPLC ≥98%), solvent effects (DMSO vs. aqueous buffer), and assay conditions (e.g., ATP levels in kinase assays) .

- Meta-Analysis: Use tools like RevMan to statistically aggregate data, accounting for outliers via Grubbs’ test .

- Mechanistic Studies: Perform isothermal titration calorimetry (ITC) to validate binding constants independently .

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

ethyl 2-amino-6-(difluoromethyl)benzoate |

InChI |

InChI=1S/C10H11F2NO2/c1-2-15-10(14)8-6(9(11)12)4-3-5-7(8)13/h3-5,9H,2,13H2,1H3 |

InChI Key |

UYPKZVSUZOUZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1N)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.